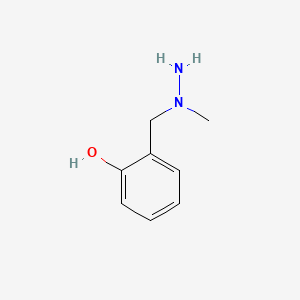

N-(2-Hydroxybenzyl)-N-methylhydrazine

Description

Structure

3D Structure

Properties

CAS No. |

5638-98-2 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-[[amino(methyl)amino]methyl]phenol |

InChI |

InChI=1S/C8H12N2O/c1-10(9)6-7-4-2-3-5-8(7)11/h2-5,11H,6,9H2,1H3 |

InChI Key |

RXPWVQTZHIFHTC-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1O)N |

Canonical SMILES |

CN(CC1=CC=CC=C1O)N |

Other CAS No. |

5638-98-2 |

Synonyms |

N-(2-hydroxybenzyl)-N-methylhydrazine NSD 1039 NSD-1039 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations of N 2 Hydroxybenzyl N Methylhydrazine and Its Analogues

Evolution of Synthetic Strategies for N-(2-Hydroxybenzyl)-N-methylhydrazine

The foundational approaches to synthesizing this compound have centered on the deliberate construction of the hydrazine (B178648) moiety and the selective functionalization of the hydroxybenzyl group.

The preparation of 1-methyl-1-(substituted benzyl)hydrazines has been achieved through various routes, with the direct alkylation of methylhydrazine with a benzyl (B1604629) halide being a superior method, particularly for ortho-substituted benzylhydrazines acs.org. This approach offers a straightforward pathway to the core structure of this compound.

Historically, methods for synthesizing substituted hydrazines have included the reduction of N-nitrosamines and the alkylation of hydrazides followed by hydrolysis researchgate.net. However, direct alkylation of hydrazine derivatives often provides a more direct and efficient route acs.orgresearchgate.net. For instance, the reaction of an ortho-substituted benzyl halide with methylhydrazine has been demonstrated as an effective method for preparing 1-methyl-1-(ortho-substituted benzyl)hydrazines acs.org.

The synthesis of various hydrazine derivatives can also be achieved through the reductive alkylation of hydrazine derivatives with α-picoline-borane, which has been applied to the synthesis of active pharmaceutical ingredients organic-chemistry.org. Another approach involves the Lewis base-promoted direct reductive hydrazination for the synthesis of 1,1-disubstituted hydrazines organic-chemistry.org.

| Starting Material | Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| ortho-substituted benzyl halide | Methylhydrazine | 1-methyl-1-(ortho-substituted benzyl)hydrazine | Superior method for ortho-substituted derivatives. | acs.org |

| Hydrazine derivatives | α-picoline-borane | N-alkylhydrazine derivatives | Applicable to pharmaceutical synthesis. | organic-chemistry.org |

| Ketones/Aldehydes | Phenylhydrazines | 1,1-disubstituted hydrazines | Lewis base promoted direct reductive hydrazination. | organic-chemistry.org |

The regioselective functionalization of the hydroxybenzyl moiety is crucial for creating analogues of this compound with diverse substitution patterns. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of phenols and their derivatives nih.gov.

Ortho-functionalization of phenols can be achieved through various catalytic systems. For example, iridium-mediated nucleophilic addition to the ortho-position of phenols has been reported acs.org. Palladium-catalyzed regioselective C-H bond allylic alkylation of phenols with 1,3-dienes also shows precision for the ortho C-H bond acs.org. Furthermore, directing groups can be employed to achieve ortho-C-H functionalization, with subsequent removal of the directing group nih.govnih.gov.

Salicylaldehydes, which are closely related to the hydroxybenzyl moiety, are versatile starting materials for the synthesis of various derivatives. Their reactions with enolates or their equivalents provide routes to chromane derivatives beilstein-journals.org. Additionally, the aldehyde functional group in salicylaldehydes can act as a removable directing group to control site selectivity in C-H activation, allowing for the synthesis of meta-arylated phenol (B47542) derivatives through a domino oxidation/arylation/protodecarboxylation sequence nih.gov.

| Substrate | Reaction Type | Key Catalyst/Reagent | Outcome | Reference |

|---|---|---|---|---|

| Phenols | ortho-C–H Silylation | Ir- and Rh-catalysis with acetal directing groups | Facile formation of C–Si bonds at the ortho position. | nih.gov |

| Phenols | ortho-C–H Aminomethylation | Iodine catalysis with trifluoroborates | Formation of ortho-aminomethylated phenol derivatives. | nih.gov |

| Salicylaldehydes | meta-Arylation | Palladium catalysis | Aldehyde as a removable directing group for meta-selective C-H activation. | nih.gov |

Advanced Synthetic Protocols for this compound Derivatives

Modern synthetic chemistry has seen a shift towards more sustainable and efficient methodologies. This is reflected in the development of green synthesis approaches, the use of catalytic systems, and the application of multi-component reactions for the synthesis of this compound and its analogues.

Green chemistry principles are increasingly being applied to the synthesis of hydrazide and hydrazone derivatives. These approaches often involve the use of safer solvents, reduced reaction times, and energy-efficient techniques like microwave irradiation orientjchem.orgajgreenchem.comminarjournal.comfip.org.

The synthesis of aromatic hydrazones has been achieved using greener methods, such as employing acetic acid instead of concentrated sulfuric acid orientjchem.org. Microwave-assisted synthesis has been successfully used for the preparation of 2-hydroxybenzohydrazide derivatives, offering a practical and efficient alternative to conventional heating fip.org. Solvent-free conditions, often coupled with microwave irradiation, represent another significant advancement in the green synthesis of hydrazones minarjournal.com. The use of organocatalysts like L-proline in grinding methods has also been shown to be an efficient and environmentally friendly approach for synthesizing hydrazide derivatives, with the catalyst being reusable for several cycles mdpi.com.

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and atom economy. The N-alkylation of amines and hydrazines with alcohols, catalyzed by transition metals, is a prominent strategy for forming C-N bonds. Manganese pincer complexes have been shown to be effective catalysts for the N-alkylation of aromatic amines with primary alcohols under mild conditions nih.gov. Similarly, commercially available heterogeneous nickel catalysts can be used for the efficient N-alkylation of benzyl alcohols with ammonia sources to produce primary benzylamines, which are precursors to the target compound nih.gov. Nickel on silica-alumina has also been used for the solvent-free N-alkylation of amides with alcohols researchgate.net.

The synthesis of benzyl hydrazine derivatives can also be achieved through the amination of benzylic C(sp3)-H bonds with dialkyl azodicarboxylates, a reaction that can be catalyzed by copper complexes researchgate.net.

Multi-component reactions (MCRs) and tandem processes offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste.

The synthesis of pyrazoles, which are heterocyclic compounds containing a hydrazine moiety, is often achieved through multi-component reactions involving hydrazines, 1,3-dicarbonyl compounds, and other building blocks beilstein-journals.orgnih.gov. These reactions can be designed as consecutive one-pot processes to generate a wide range of substituted pyrazoles beilstein-journals.orgnih.gov.

A sequential multi-component reaction of aldehydes and aryl hydrazines has been developed for the synthesis of N',N'-diaryl acylhydrazines with high regioselectivity via an aerobic copper-catalyzed process rsc.org. One-pot, catalyst-free synthesis of (E)-N'-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives has also been reported from the reaction of phthalide, hydrazine hydrate (B1144303), and an aldehyde researchgate.net. Furthermore, tandem reactions, such as a combination of hydrosilylation and hydrazine condensation, can be employed to create complex molecules in a streamlined fashion researchgate.net.

Derivatization Strategies for this compound

The strategic modification of this compound can be systematically approached by targeting its key functional groups. These derivatization strategies are crucial for the development of new compounds with tailored properties.

Chemical Modification at the Hydrazine Nitrogens

The hydrazine moiety of this compound is a key site for chemical modification, offering opportunities for N-alkylation, N-acylation, and the formation of hydrazones through condensation reactions. These transformations are fundamental in creating a diverse range of derivatives.

One of the most common derivatization strategies involves the condensation of the primary amine of the hydrazine group with various aldehydes and ketones to form N'-substituted benzylidene hydrazides. This reaction is typically carried out in a suitable solvent such as ethanol (B145695) and can be catalyzed by a small amount of acid. The resulting Schiff bases are often crystalline solids and can be readily purified by recrystallization. A general scheme for this reaction is the condensation of a hydrazine with an aldehyde to form a hydrazone, a reaction that proceeds efficiently for a variety of substituted aromatic aldehydes nih.gov. For instance, the reaction of 4-(prop-2-yn-1-yloxy)benzohydrazide with different aromatic aldehydes in refluxing ethanol with acetic acid as a catalyst yields the corresponding Schiff base derivatives nih.gov.

Acylation of the hydrazine nitrogens can be achieved using various acylating agents, such as acid chlorides and isocyanates. The reaction with acid chlorides, a classic example of N-acylation, typically proceeds in the presence of a base to neutralize the hydrochloric acid formed during the reaction . The choice of the acylating agent and reaction conditions can influence whether mono- or di-acylation occurs. The introduction of an aryl group can reduce the nucleophilicity of the amine, potentially allowing for selective mono-acylation .

The reaction with isocyanates provides a route to carbamoyl derivatives. For example, the reaction of o-hydroxybenzyl alcohol with phenyl isocyanate has been studied, demonstrating the reactivity of the hydroxyl group researchgate.net. A similar reaction with the hydrazine moiety of this compound would be expected to proceed readily, yielding the corresponding semicarbazide derivative.

| Reagent Class | Specific Reagent Example | Product Type |

| Aldehydes | Substituted Benzaldehydes | N'-Benzylidene Hydrazides |

| Acid Chlorides | Acetyl Chloride | N'-Acetyl Hydrazides |

| Isocyanates | Phenyl Isocyanate | N'-Phenyl Semicarbazides |

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for derivatization, allowing for the formation of ethers and esters. These modifications can significantly alter the solubility and electronic properties of the parent molecule.

O-alkylation of the phenolic hydroxyl group can be achieved under various conditions. A common method involves the use of an alkyl halide in the presence of a base. For aminophenols, selective O-alkylation can be accomplished by first protecting the amino group, for instance, by forming a Schiff base with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent hydrolysis of the imine researchgate.net. This strategy prevents the undesired N-alkylation. Primary alkyl halides generally give good yields in this reaction researchgate.net.

Esterification of the phenolic hydroxyl group, or O-acylation, can be carried out using acid chlorides or anhydrides. In the context of Friedel-Crafts acylation of phenols, it is noted that O-acylation to form a phenolic ester can be a competing reaction curlyarrows.com. However, this reactivity can be harnessed for the specific purpose of functionalizing the hydroxyl group. The reaction of phenols with acyl chlorides can be directed towards O-acylation to produce esters stackexchange.com.

| Reaction Type | Reagent Example | Product Type |

| O-Alkylation | Methyl Iodide | 2-(Methoxybenzyl)-N-methylhydrazine |

| O-Acylation | Acetyl Chloride | 2-((N-methylhydrazinyl)methyl)phenyl acetate |

Diversification via Aromatic Electrophilic/Nucleophilic Substitution on the Benzyl Ring

The aromatic ring of this compound is susceptible to electrophilic substitution, and under certain conditions, could potentially undergo nucleophilic substitution. The existing substituents, the hydroxyl group and the N-methylhydrazinylmethyl group, play a crucial role in directing the position of incoming electrophiles.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are influenced by the directing effects of the substituents on the benzene (B151609) ring. The hydroxyl group is a strongly activating, ortho-, para-directing group. The N-methylhydrazinylmethyl group is also expected to be an activating, ortho-, para-director. Therefore, electrophilic substitution is anticipated to occur at the positions ortho and para to the hydroxyl group.

However, Friedel-Crafts reactions on phenols can be challenging. The Lewis acid catalyst, such as aluminum chloride (AlCl₃), can coordinate with the lone pair of electrons on the oxygen atom of the hydroxyl group curlyarrows.comstackexchange.com. This coordination can deactivate the ring towards electrophilic substitution stackexchange.com. Despite this, Friedel-Crafts reactions on phenols are possible, particularly with an excess of the catalyst stackexchange.com. Phenols can undergo C-acylation to give aryl ketones or O-acylation to yield esters stackexchange.com.

Nitration of N-substituted aromatic compounds is a well-established method for introducing a nitro group onto the aromatic ring nih.govpatsnap.com. For this compound, the nitration would be directed to the positions activated by the hydroxyl and the alkylamino-like substituent.

Nucleophilic aromatic substitution on the unmodified benzyl ring of this compound is generally not feasible as the ring is not electron-deficient. Such reactions typically require the presence of strong electron-withdrawing groups and a good leaving group.

| Reaction Type | Reagent/Catalyst | Expected Product Position(s) | Potential Challenges |

| Halogenation | Br₂/FeBr₃ | Ortho, Para to -OH | |

| Nitration | HNO₃/H₂SO₄ | Ortho, Para to -OH | |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ortho, Para to -OH | Catalyst coordination with the hydroxyl group curlyarrows.comstackexchange.com |

Advanced Spectroscopic and Computational Elucidation of N 2 Hydroxybenzyl N Methylhydrazine Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of N-(2-Hydroxybenzyl)-N-methylhydrazine in solution. By analyzing various NMR parameters, a comprehensive picture of its molecular framework, including connectivity and spatial arrangement, can be constructed.

Proton (¹H) NMR Studies for Vicinal Coupling and Chemical Shift Anisotropy

Proton (¹H) NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms within the molecule. The chemical shifts (δ) are influenced by the shielding and deshielding effects of neighboring functional groups.

The aromatic protons on the hydroxybenzyl ring are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the ring current. The electron-donating hydroxyl group and the electron-withdrawing CH₂-N moiety influence the precise shifts of these protons. The phenolic -OH proton signal is often broad and its chemical shift is dependent on solvent and concentration, but is typically found in the δ 4-7 ppm range, though it can be further downfield.

The benzylic methylene (B1212753) (CH₂) protons, being adjacent to both the aromatic ring and the nitrogen atom, are predicted to resonate around δ 3.5-4.5 ppm. The methyl (CH₃) protons on the nitrogen atom would likely appear further upfield, estimated in the δ 2.5-3.0 ppm range. The N-H protons of the hydrazine (B178648) group can exhibit broad signals and their chemical shifts are highly variable depending on hydrogen bonding and solvent, potentially overlapping with other signals. chemicalbook.com

Vicinal coupling (³J) between adjacent non-equivalent protons provides valuable conformational data. For instance, the coupling constants between the aromatic protons can confirm their substitution pattern on the benzene (B151609) ring. The magnitude of these couplings is described by the Karplus relationship, which correlates the dihedral angle between protons to the coupling constant. science.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts Users can sort and filter the data based on the proton type and predicted chemical shift range.

| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic | Ar-H | 6.5 - 7.5 | Doublet, Triplet |

| Phenolic | Ar-OH | 4.0 - 7.0 (variable) | Singlet (broad) |

| Benzylic | Ar-CH₂-N | 3.5 - 4.5 | Singlet or Doublet (if coupled to N-H) |

| Hydrazinyl | N-H | Variable (broad) | Singlet (broad) |

| Methyl | N-CH₃ | 2.5 - 3.0 | Singlet or Doublet (if coupled to N-H) |

Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization States

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone. The chemical shifts indicate the hybridization state (sp³, sp²) and the electronic environment of each carbon atom.

The sp² hybridized carbons of the aromatic ring are expected in the δ 110-160 ppm range. The carbon atom bearing the hydroxyl group (C-OH) would be the most downfield among the ring carbons due to the deshielding effect of the oxygen atom. The benzylic carbon (Ar-CH₂) is anticipated around δ 50-60 ppm, while the methyl carbon (N-CH₃) would be found in the more upfield region of δ 30-40 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts Users can sort and filter the data based on the carbon type and hybridization.

| Carbon Type | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (C-OH) | sp² | 150 - 160 |

| Aromatic (C-H) | sp² | 115 - 130 |

| Aromatic (Quaternary) | sp² | 120 - 140 |

| Benzylic (Ar-CH₂) | sp³ | 50 - 60 |

| Methyl (N-CH₃) | sp³ | 30 - 40 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It would be used to confirm the connectivity of the aromatic protons and to trace the coupling pathways within the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). youtube.com This powerful technique allows for the direct assignment of a proton's signal to its attached carbon, for example, linking the benzylic proton signal to the benzylic carbon signal. science.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments. For instance, an HMBC experiment would show a correlation from the benzylic (CH₂) protons to the aromatic carbons, and from the methyl (CH₃) protons to the benzylic carbon. youtube.com

Vibrational Spectroscopy (FT-IR and Raman) for Specific Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions.

The FT-IR and Raman spectra are expected to show characteristic bands for the O-H, N-H, C-H, and aromatic C=C bonds.

O-H Stretching : A broad band in the FT-IR spectrum, typically between 3200-3600 cm⁻¹, is characteristic of the phenolic hydroxyl group, with the broadening indicative of hydrogen bonding.

N-H Stretching : The hydrazine N-H stretching vibrations are expected in the 3200-3400 cm⁻¹ region.

C-H Stretching : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups are observed just below 3000 cm⁻¹.

C=C Stretching : Aromatic ring C=C stretching vibrations typically result in several sharp peaks in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretching : The C-N and C-O stretching vibrations are expected in the fingerprint region, between 1000-1300 cm⁻¹.

The presence of a strong intramolecular hydrogen bond between the phenolic -OH group and one of the hydrazine nitrogen atoms is highly probable. This would lead to a significant red-shift (lowering of frequency) and broadening of the O-H stretching band in the FT-IR spectrum.

Interactive Data Table: Expected Vibrational Frequencies Users can sort and filter the data by functional group and wavenumber.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch (H-bonded) | Phenol (B47542) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Hydrazine | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 3000 | Medium-Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium-Strong, Sharp |

| C-O Stretch | Phenol | 1200 - 1260 | Strong |

| C-N Stretch | Alkyl-Amine | 1000 - 1250 | Medium |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which confirms its molecular formula (C₈H₁₂N₂O). The technique's high accuracy allows for the differentiation between compounds with the same nominal mass. The calculated monoisotopic mass is 152.09496 Da.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern can be predicted based on the stability of the resulting carbocations and radical cations.

A probable primary fragmentation step is the cleavage of the C-C bond between the benzyl (B1604629) group and the aromatic ring, or the C-N bond. The most stable fragment is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed by rearrangement of the benzyl cation. However, the presence of the ortho-hydroxyl group allows for specific fragmentation pathways. A key fragment would be the hydroxybenzyl cation at m/z 107. Another significant fragmentation pathway for ortho-hydroxybenzyl structures involves the loss of a water molecule or formaldehyde. nih.gov Fragmentation of the methylhydrazine side chain would also occur, leading to characteristic ions. nist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments Users can sort the data by m/z value or proposed fragment structure.

| m/z (Da) | Proposed Fragment Ion | Proposed Formula |

|---|---|---|

| 152 | [M]⁺ (Molecular Ion) | [C₈H₁₂N₂O]⁺ |

| 107 | [HOC₆H₄CH₂]⁺ | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl ion) | [C₆H₅]⁺ |

| 45 | [CH₃N₂H₂]⁺ | [CH₅N₂]⁺ |

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly Analysis

While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related compounds, such as N,N'-di(2-hydroxybenzylidene)hydrazine, allows for a robust prediction of its solid-state characteristics. researchgate.net

It is highly probable that the molecule adopts a conformation stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and a lone pair of electrons on one of the hydrazine nitrogen atoms. This interaction would result in the formation of a stable six-membered pseudo-ring, significantly influencing the planarity of that portion of the molecule. researchgate.netnih.gov

Crystal Packing and Hydrogen Bonding Networks

A definitive analysis of the crystal packing and hydrogen bonding for this compound would require its successful crystallization and subsequent X-ray diffraction analysis. As of this review, no public crystallographic data for this specific compound is available.

However, based on its molecular structure, which features hydroxyl (-OH), primary amine (-NH2), and tertiary amine (-N(CH3)-) functional groups, a complex network of hydrogen bonds can be anticipated. In studies of structurally related hydroxybenzylidene and acetohydrazide compounds, both intramolecular and intermolecular hydrogen bonds are crucial in defining the supramolecular structure. nih.govnih.gov

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydroxyl group's hydrogen atom (donor) and the nitrogen atom of the adjacent hydrazine group (acceptor), forming a stable six-membered ring motif known as an S(6) ring. nih.gov This is a common feature in 2-hydroxybenzylidene derivatives. nih.gov

Intermolecular Hydrogen Bonding: The packing of molecules in the crystal lattice would likely be dominated by intermolecular hydrogen bonds. The N-H groups of the hydrazine moiety are strong hydrogen bond donors, while the oxygen atom of the hydroxyl group and the nitrogen atoms can act as acceptors. This could lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.govnih.gov For instance, studies on similar hydrazide structures show that N—H⋯O and N—H⋯N interactions are common, linking molecules into well-defined patterns. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Specific experimental values for bond lengths, bond angles, and torsion angles are determined from X-ray crystallography data, which is currently unavailable for this compound.

Theoretical values for these parameters can be calculated using computational methods such as Density Functional Theory (DFT), which would provide a model of the molecule's geometry in its lowest energy state. In related hydrazine derivatives, geometric parameters are generally found to be within normal ranges for the corresponding bond types. nih.gov

Key parameters for analysis would include:

Bond Lengths: The C-O, C-N, N-N, and C-C bond lengths would be compared to standard values to identify any effects from electron delocalization or steric strain.

Bond Angles: Angles around the sp2-hybridized carbons of the benzene ring and the sp3-hybridized carbons and nitrogens of the hydrazine-methyl side chain would define the local geometry.

Torsion Angles: These angles describe the conformation of the molecule, particularly the rotation around the C-C and C-N single bonds connecting the phenyl ring to the hydrazine group. The planarity of the molecule and the orientation of the methyl group relative to the benzyl moiety would be defined by key torsion angles.

The following table illustrates how such data would be presented.

Table 1: Hypothetical Geometric Parameters for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | O1-C1 | Data Not Available |

| Bond Length | C7-N1 | Data Not Available |

| Bond Length | N1-N2 | Data Not Available |

| Bond Angle | O1-C1-C6 | Data Not Available |

| Bond Angle | C7-N1-N2 | Data Not Available |

| Torsion Angle | C2-C1-C7-N1 | Data Not Available |

| Torsion Angle | C1-C7-N1-N2 | Data Not Available |

Quantum Chemical and Computational Studies of this compound

While no specific computational studies have been published for this compound, this section outlines the theoretical approaches commonly used for similar molecules to predict their properties.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

DFT calculations are a powerful tool for investigating the electronic properties of molecules. researchgate.net For this compound, a typical study would use a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform geometry optimization and frequency calculations. researchgate.net

Key insights from DFT would include:

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy, shape, and distribution of these frontier orbitals determine the molecule's electronic behavior. The HOMO-LUMO energy gap is a critical parameter for estimating the chemical stability and reactivity of the molecule; a larger gap implies higher stability. nih.gov

Stability: The total electronic energy calculated after geometry optimization provides a measure of the molecule's stability. Comparing the energies of different possible conformers would identify the most stable structure.

Reactivity Prediction: A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) sites. This map is invaluable for predicting how the molecule will interact with other reagents. worldsresearchassociation.com Reactivity descriptors like hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, would further quantify its reactivity.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Conformational Dynamics

MD simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes that are not captured by static quantum calculations. nih.gov An MD simulation of this compound would typically place the molecule in a simulation box with a chosen solvent (e.g., water or methanol) to study its behavior in the solution phase.

Such simulations could reveal:

Conformational Dynamics: How the molecule flexes and changes its shape over time, including the rotation around single bonds and the stability of any intramolecular hydrogen bonds in a solvent environment.

Solvation Effects: The arrangement of solvent molecules around the solute, particularly the formation and lifetime of hydrogen bonds between the molecule's hydroxyl or amine groups and the solvent.

Thermodynamic Properties: Simulations can be used to predict properties like the heat of vaporization and diffusion coefficients. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecular structure. researchgate.net

Vibrational Spectra (FT-IR and Raman): DFT frequency calculations can predict the vibrational modes of the molecule. The calculated frequencies and intensities can be compared to an experimental FT-IR spectrum to assign the observed absorption bands to specific molecular motions (e.g., O-H stretch, N-H bend, C=C ring stretch).

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This helps in understanding the nature of the electronic transitions, such as π → π* or n → π*.

NMR Spectra: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental spectra for structural elucidation.

The table below illustrates how a comparison between experimental and theoretical vibrational frequencies would be presented.

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is for illustrative purposes only, as experimental and theoretical data are not available.)

| Assignment | Experimental Frequency | Calculated Frequency (DFT) |

|---|---|---|

| O-H Stretch | Data Not Available | Data Not Available |

| N-H Stretch | Data Not Available | Data Not Available |

| C-H (Aromatic) Stretch | Data Not Available | Data Not Available |

| C=C (Aromatic) Stretch | Data Not Available | Data Not Available |

| C-N Stretch | Data Not Available | Data Not Available |

| N-N Stretch | Data Not Available | Data Not Available |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its properties, including reactivity. For a compound like this compound, a QSPR model would involve calculating a set of molecular descriptors (e.g., constitutional, topological, quantum-chemical) and using statistical methods to find a correlation with a measured property.

While no QSPR models for this specific compound exist, a hypothetical study could involve:

Descriptor Calculation: Computing a wide range of theoretical molecular descriptors.

Property Measurement: Experimentally determining a reactivity parameter (e.g., reaction rate constant, pKa).

Model Building: Using multiple linear regression or machine learning algorithms to create an equation that predicts the property from the calculated descriptors.

Such models are valuable for predicting the properties of new, unsynthesized compounds within the same chemical class.

Mechanistic Chemical Reactivity and Coordination Chemistry of N 2 Hydroxybenzyl N Methylhydrazine

Reactions at the Hydrazine (B178648) Moiety

The hydrazine portion of N-(2-Hydroxybenzyl)-N-methylhydrazine is a key site for a variety of chemical reactions, including nucleophilic attacks, redox processes, and cyclization reactions that lead to the formation of complex heterocyclic structures.

Nucleophilic Reactivity and Condensation Reactions

The hydrazine moiety in this compound possesses significant nucleophilic character. The kinetics of reactions involving hydrazines with electrophiles like benzhydrylium ions and quinone methides have been studied, revealing that methyl groups can influence the reactivity of the α and β positions of the hydrazine. researchgate.net Specifically, methyl groups tend to increase the reactivity at the α-position while decreasing it at the β-position. researchgate.net This inherent nucleophilicity allows this compound to readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. These reactions are fundamental in synthetic organic chemistry for the construction of new carbon-nitrogen double bonds. For instance, the reaction with 2-hydroxy-3-methylbenzaldehyde (B1203309) would yield a Schiff base, a class of compounds with diverse applications. nih.gov

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Aldehyde (e.g., Benzaldehyde) | Hydrazone |

| This compound | Ketone (e.g., Acetone) | Hydrazone |

Oxidation-Reduction Chemistry of Hydrazine Derivatives

The hydrazine functional group is susceptible to both oxidation and reduction. The oxidation of hydrazine derivatives can lead to the formation of various nitrogen-containing compounds. While specific studies on the oxidation-reduction chemistry of this compound are not extensively detailed in the provided context, the general reactivity of hydrazines suggests that it can be oxidized. For instance, methylhydrazine itself is known to be a high-energy fuel and can undergo spontaneous ignition in the presence of oxidizing agents, producing toxic oxides of nitrogen during combustion. nih.gov This highlights the potential for the hydrazine moiety in the title compound to be a site of oxidative transformation. Conversely, the reduction of dinitrogen to hydrazine is a critical step in nitrogen fixation processes, often mediated by metal complexes. nih.gov

Cyclization Reactions Leading to Novel Heterocycles

The structure of this compound, with its proximate hydroxyl and hydrazine groups, makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often proceed after an initial condensation with a suitable carbonyl compound. For example, the reaction of hydrazides with aldehydes can lead to the formation of Schiff bases which can then undergo further transformations. nih.gov Studies on related N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides have demonstrated efficient methods for preparing 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 1-hydroxy-1,6-dihydropyridine-2,5-diones through intramolecular cyclization. researchgate.net These reactions are often base-catalyzed, with the choice and amount of base influencing the reaction pathway and the final heterocyclic product. researchgate.net

Reactions Involving the Phenolic Hydroxyl Group

O-Alkylation and O-Acylation Transformations

The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. In related systems, such as 1,2,3,4-tetrahydrobenzo[c] researchgate.netnih.govnaphthyrin-5(6H)-one, which also contains a hydroxyl group within a heterocyclic framework, selective O-alkylation has been achieved. nih.gov The alkylation of similar phenolic structures often results in a mixture of N- and O-alkylated products, with the reaction conditions, such as the choice of base and solvent, playing a crucial role in determining the regioselectivity. nih.gov For instance, using an alkali salt in DMF often favors N-alkylation, while employing a silver salt in benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov Acylation would similarly involve the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride, to form the corresponding ester.

Table 2: Factors Influencing O- vs. N-Alkylation

| Factor | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation |

| Salt | Silver salt | Alkali salt |

| Solvent | Benzene | DMF |

Intramolecular Hydrogen Bonding and Chelation Effects

The presence of the phenolic hydroxyl group in close proximity to the hydrazine moiety allows for the formation of an intramolecular hydrogen bond. This interaction can significantly influence the molecule's conformation and reactivity. In a related thiosemicarbazone Schiff base, an intramolecular hydrogen bond between the hydroxyl group and the adjacent hydrazine group forms an S(6) ring motif. nih.gov This type of hydrogen bonding can stabilize the molecule and affect its chelating behavior towards metal ions. The ability of this compound to act as a chelating ligand is enhanced by the presence of both the phenolic oxygen and the nitrogen atoms of the hydrazine group, which can coordinate to a metal center. The deprotonation of the phenolic hydroxyl group further enhances its coordinating ability.

Role in Hydrodeoxygenation (HDO) Mechanisms

Hydrodeoxygenation (HDO) is a critical process for converting biomass-derived phenolic compounds, such as those from lignin, into valuable aromatic chemicals and fuels. nih.gov While direct research on the specific role of this compound in HDO is limited, the reactivity of hydrazine and its derivatives in such transformations provides significant insights.

Hydrazine has been identified as an effective alternative to molecular hydrogen for the HDO of phenolic compounds, a process that typically requires high pressure and expensive catalysts. nih.gov A proposed mechanism for the HDO of phenols using hydrazine involves a multi-step process facilitated by a catalyst like Palladium on carbon (Pd/C). nih.gov In this process, hydrazine serves a dual function: it first acts as a hydrogen source for the selective hydrogenation of the phenolic compound and then reacts to form a hydrazone intermediate. This intermediate subsequently undergoes rearomatization and N-N bond cleavage, followed by a C-N bond cleavage to yield the final deoxygenated aromatic product. nih.gov

The mechanism can be summarized as follows:

Catalytic Activation : Hydrazine is activated on the surface of a metal catalyst (e.g., Pd/C) to produce reactive hydrogen species. nih.gov

Hydrogenation : The phenolic substrate is hydrogenated. For instance, 1-naphthol (B170400) is converted to α-tetralone. nih.gov

Hydrazone Formation : The resulting ketone intermediate reacts with excess hydrazine to form a hydrazone. nih.gov

Rearomatization and Cleavage : The catalyst promotes the rearomatization of the hydrazone to an arylamine, involving N-N bond cleavage and releasing ammonia. nih.gov

Deamination : A final C–N bond cleavage, often acid-promoted, removes the amino group to yield the deoxygenated arene. nih.gov

Given its structure, this compound or its corresponding Schiff base hydrazone could potentially participate in similar HDO pathways, although specific studies are needed for confirmation.

Metal Complexation and Coordination Chemistry

Hydrazones, which are derivatives of hydrazine and are structurally related to this compound, are highly versatile ligands in coordination chemistry. researchgate.netnih.gov Their ability to form stable complexes with a wide range of transition metals is well-documented. jmchemsci.comresearchgate.net

Synthesis and Characterization of Metal Complexes as Ligands

The synthesis of metal complexes with ligands structurally similar to this compound typically involves the reaction of a pre-synthesized Schiff base ligand with a metal salt in a suitable solvent like ethanol (B145695) or methanol. jmchemsci.comnih.gov The Schiff base ligand itself is generally prepared through the condensation reaction of a hydrazine derivative with an aldehyde or ketone, such as 2-hydroxybenzaldehyde (salicylaldehyde). jmchemsci.comscience.gov

These complexes are characterized using a suite of analytical and spectroscopic techniques to determine their structure, stoichiometry, and coordination environment.

Common Characterization Techniques:

Elemental Analysis (CHN): Confirms the stoichiometric formula of the complexes, often revealing a 1:2 metal-to-ligand ratio. nih.gov

Molar Conductivity Measurements: Used to determine the electrolytic or non-electrolytic nature of the complexes in solution. nih.gov

Infrared (FT-IR) Spectroscopy: Provides crucial information about the coordination sites of the ligand. The disappearance of the phenolic O-H stretching band and shifts in the C=N (azomethine) and N-H stretching frequencies upon complexation indicate the involvement of these groups in binding to the metal ion. nih.gov New bands at lower frequencies are assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR spectroscopy shows chemical shifts that confirm the coordination. For example, the downfield shift of the azomethine proton signal and the disappearance of the phenolic -OH proton signal are indicative of chelation. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. Shifts in the absorption bands compared to the free ligand suggest coordination.

Mass Spectrometry (e.g., MALDI, EI-MS): Determines the molecular weight of the complexes, confirming their proposed formula. nih.govjptcp.com

Magnetic Susceptibility Measurements: Helps to determine the geometry of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)) by measuring their magnetic moments. jptcp.com

Table 1: Spectroscopic Evidence for Metal Complexation of Hydrazone Ligands

| Spectroscopic Technique | Observation in Free Ligand | Observation in Metal Complex | Inference |

|---|---|---|---|

| FT-IR | Sharp/Broad ν(O-H) band (~3200-3400 cm⁻¹) | Disappearance or shift of ν(O-H) band | Coordination via phenolic oxygen |

| ν(C=N) band (~1600-1625 cm⁻¹) | Shift in ν(C=N) band to lower or higher frequency | Coordination via azomethine nitrogen | |

| Appearance of new bands (~440-570 cm⁻¹) | Formation of M-N and M-O bonds nih.gov | ||

| ¹H NMR | Signal for phenolic -OH proton (~11-13 ppm) | Disappearance of -OH signal | Deprotonation and coordination of phenolic oxygen |

| Signal for azomethine -CH=N proton (~8-10 ppm) | Downfield shift of -CH=N signal | Coordination of azomethine nitrogen to metal center nih.gov |

Mechanistic Studies of Metal-Ligand Binding

Mechanistic studies, primarily through spectroscopic analysis, reveal that hydrazone ligands derived from 2-hydroxybenzaldehyde are versatile chelators. They can act as bidentate or tridentate ligands depending on the specific structure and reaction conditions. jptcp.com

Catalytic Applications of this compound Metal Complexes in Organic Transformations

Metal complexes of hydrazones are recognized for their catalytic activity in various organic transformations. researchgate.netresearchgate.net While specific catalytic data for this compound complexes are not widely reported, the applications of related compounds highlight their potential.

Hydrazone complexes have been employed as catalysts in reactions such as the oxidation of alkenes. researchgate.net The presence of the metal center can facilitate redox processes, making these complexes suitable for oxidation catalysis. Furthermore, the broader family of hydrazine derivatives has been utilized in important reduction reactions. For instance, methylhydrazine, in combination with a cobalt catalyst, serves as an effective reducing system for the chemoselective reduction of nitroarenes to arylamines.

Table 2: Examples of Catalytic Applications of Related Hydrazine/Hydrazone Systems

| Catalyst System | Transformation | Substrate | Product | Reference |

|---|---|---|---|---|

| Hydrazone Metal Complexes | Oxidation | Alkenes | Oxidized Products | researchgate.net |

| Methylhydrazine / Co catalyst | Reduction | Nitroarenes | Arylamines | N/A |

Applications of N 2 Hydroxybenzyl N Methylhydrazine As a Chemical Building Block and Functional Molecule

Utilization in the Synthesis of Advanced Heterocyclic Scaffolds

The construction of heterocyclic compounds is fundamental to medicinal chemistry and materials science. N-(2-Hydroxybenzyl)-N-methylhydrazine serves as a key starting material for creating diverse and complex heterocyclic systems.

Hydrazine (B178648) derivatives are well-established precursors for the synthesis of nitrogen-containing heterocycles like pyrazoles and oxadiazoles. The N-methylhydrazine portion of the molecule can react with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole (B372694) ring, a core structure in many pharmaceuticals. nih.govbeilstein-journals.orgorganic-chemistry.org The general synthesis of pyrazoles often involves the cyclocondensation of a hydrazine with a β-diketone. nih.gov For instance, the reaction of a substituted hydrazine with acetylacetone (B45752) or ethyl acetoacetate (B1235776) yields pyrazole derivatives. researchgate.net While specific examples detailing the use of this compound are not extensively documented in readily available literature, its chemical structure is amenable to these standard synthetic routes.

Similarly, 1,3,4-oxadiazoles can be synthesized from acid hydrazides. orgsyn.orgnih.gov An acid hydrazide can be cyclized using dehydrating agents like phosphorus oxychloride to form the oxadiazole ring. orgsyn.orgnih.gov The hydrazine moiety of this compound could, in principle, be converted to a hydrazide and subsequently cyclized to form oxadiazole structures bearing the 2-hydroxybenzyl group.

Table 1: General Synthetic Routes to Pyrazole and Oxadiazole Derivatives

| Heterocycle | General Precursors | Typical Reagents/Conditions |

| Pyrazole | Hydrazine derivative + 1,3-Dicarbonyl compound | Acid or base catalysis, often in an alcohol solvent. nih.govresearchgate.net |

| 1,3,4-Oxadiazole | Acid hydrazide + Acid chloride (followed by cyclization) or direct cyclization of a diacylhydrazine | Dehydrating agents such as POCl₃. orgsyn.orgnih.gov |

Nitrogen-containing macrocycles are crucial in host-guest chemistry and the development of sensors and catalysts. The synthesis of these large, ring-like structures often relies on the condensation of smaller, functionalized building blocks. researchgate.netnih.gov The dual reactivity of this compound, with its hydrazine and hydroxyl groups, makes it a potential candidate for the template-guided synthesis of macrocyclic structures. The formation of hydrazone linkages is a common strategy in the assembly of macrocycles under thermodynamic control. organic-chemistry.org

Furthermore, the presence of hydrogen bond donors (OH, NH) and acceptors (N) in this compound and its derivatives facilitates the formation of ordered, non-covalent structures known as supramolecular assemblies. researchgate.net For example, a related compound, (E)-2-(2-Hydroxy-3-methylbenzylidene)-N-methylhydrazine-1-carbothioamide, has been shown to form two-dimensional sheets in the solid state through a network of hydrogen bonds and C-H···π interactions. nih.gov This suggests the potential of this compound derivatives to participate in the formation of complex supramolecular architectures.

Role in the Development of Specialty Chemicals and Materials

Beyond discrete molecules, this compound has potential applications in the creation of larger, functional materials.

The development of novel polymers with specific properties often requires monomers with unique functional groups. The hydroxyl and hydrazine functionalities of this compound allow it to act as a monomer or a chain-modifying agent in polymerization reactions. For instance, the hydroxyl group could participate in condensation polymerization with carboxylic acids or isocyanates to form polyesters or polyurethanes, respectively. The hydrazine group offers a site for further chemical modification of the resulting polymer.

Schiff base compounds, which can be formed by the reaction of a hydrazine with an aldehyde or ketone, are known to be used in the dye and pigment industry. nih.gov The condensation of this compound with various aromatic aldehydes could lead to the formation of azomethine dyes. The resulting compounds, featuring extended conjugation and the potential for metal chelation involving the ortho-hydroxyl group, may exhibit interesting chromophoric properties.

Mechanistic Probes in Enzyme-Substrate and Receptor-Ligand Interaction Studies (Non-Clinical Focus)

Understanding the interactions between small molecules and biological macromolecules is crucial in chemical biology. The structural features of this compound make it a candidate for the design of molecular probes. The hydroxybenzyl moiety can mimic the side chain of the amino acid tyrosine, potentially interacting with enzyme active sites or receptor binding pockets. The hydrazine group can be used to covalently link the molecule to a target protein or to introduce a reporter group, such as a fluorescent tag. While direct studies using this compound as a mechanistic probe are not widely reported, the principles of its design are consistent with those used to create chemical tools for studying biological systems.

Understanding Molecular Recognition and Binding Sites

The ability of a molecule to recognize and bind to specific sites in a biological or chemical system is fundamental to its function. For this compound, the key features governing its molecular recognition are the ortho-phenolic hydroxyl group and the N-methylhydrazine unit.

The 2-hydroxybenzyl motif is known to be a potent scavenger of electrophiles, a property demonstrated by the natural product 2-hydroxybenzylamine (2-HOBA). nih.gov This reactivity stems from the ability of the benzylamine (B48309) to rapidly react with electrophilic species, a process that is orders of magnitude faster than their reaction with biological macromolecules like lysine. nih.gov In the context of this compound, the N-methylhydrazine group attached to the benzyl (B1604629) ring would similarly be targeted by electrophiles. The presence of the hydroxyl group in the ortho position is critical. In related salicylaldehyde (B1680747) hydrazone derivatives, this arrangement leads to the formation of a stable, planar, six-membered ring through strong intramolecular hydrogen bonding between the phenolic proton and the imine nitrogen. researchgate.net This resonance-assisted hydrogen bond (RAHB) planarizes a significant portion of the molecule, which can influence its binding to flat receptor surfaces or its ability to intercalate with DNA. researchgate.net

The hydrazine moiety itself provides additional binding capabilities. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. This, combined with the hydrogen-bonding capacity of the phenolic hydroxyl group, allows the molecule to form multiple points of contact within a binding site. Furthermore, this arrangement of a hydroxyl group and two nitrogen atoms creates a potential tridentate chelation site for metal ions. researchgate.net The ability of hydrazone derivatives to form stable complexes with metal ions is well-documented and is a key aspect of their biological activity in some cases. researchgate.net

In a biological context, such as a protein binding pocket, the molecular recognition of this compound would likely involve:

Hydrogen bonding: The phenolic -OH and the hydrazine -NH can act as donors, while the oxygen and two nitrogen atoms can act as acceptors.

Aromatic interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Chelation: The O, N, N atom arrangement could coordinate with metallic cofactors within enzymes.

The scavenging of dicarbonyl electrophiles by 2-HOBA in biological systems provides a tangible example of molecular recognition, where the molecule selectively reacts with and neutralizes harmful reactive species, thereby preventing damage to proteins and DNA. nih.govnih.gov

Exploring Structure-Activity Relationships in in vitro Chemical Systems

While direct in vitro studies on this compound are not available, extensive research on salicylaldehyde hydrazones provides a robust framework for understanding its potential structure-activity relationships (SAR). These studies, primarily in the field of anticancer research, demonstrate that minor structural modifications can lead to significant changes in biological activity. nih.govmdpi.com

Research on salicylaldehyde benzoylhydrazones has shown that the substitution pattern on the salicylaldehyde ring is a critical determinant of cytotoxic activity against various cancer cell lines. mdpi.comnih.gov The introduction of a methoxy (B1213986) group, for example, has been shown to enhance antiproliferative effects. mdpi.com The position of this substitution is crucial; studies have indicated that the potency of methoxy-substituted salicylaldehyde hydrazones against leukemic cell lines decreases in the order of 4-methoxy > 3-methoxy > 5-methoxy substitution. mdpi.com These findings suggest that for this compound, the introduction of an electron-donating group at the C4 position of the phenyl ring could enhance its in vitro efficacy in similar systems.

The other side of the molecule, the hydrazine moiety, is also ripe for modification that can tune its activity. In this compound, one nitrogen is substituted with a methyl group and the other with the 2-hydroxybenzyl group. The methyl group's electron-donating nature makes the nitrogen it is attached to more nucleophilic compared to the other nitrogen in methylhydrazine. mnstate.edu In studies of N-Arylhydrazone derivatives of mefenamic acid, the nature of the substituent on the second nitrogen was found to be critical for analgesic activity. nih.gov

Based on studies of related salicylaldehyde hydrazones, we can infer the following SAR for derivatives of this compound in the context of anticancer activity:

| Structural Moiety | Modification | Observed Effect on In Vitro Anticancer Activity in Analogs | Reference |

| 2-Hydroxybenzyl Ring | Introduction of a methoxy group at the C4 position. | Increased potency against leukemic and breast cancer cell lines. | nih.govmdpi.commdpi.com |

| 2-Hydroxybenzyl Ring | Introduction of a methoxy group at the C5 position. | Heightened activity against the MCF-7 breast cancer cell line. | mdpi.commdpi.com |

| 2-Hydroxybenzyl Ring | Introduction of a methoxy group at the C3 position. | Strong cytotoxic effects against AML HL-60 leukemic cells. | mdpi.commdpi.com |

| Hydrazine Moiety | Replacement of the N-methyl group with various aryl groups. | Modulates activity; phenyl and pyridinyl rings were found to be favorable for anticancer activity in salicylaldehyde hydrazones. | nih.govmdpi.com |

Future Research Directions and Emerging Opportunities for N 2 Hydroxybenzyl N Methylhydrazine

Innovation in Sustainable Synthesis and Catalytic Methods

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on N-(2-Hydroxybenzyl)-N-methylhydrazine is poised to align with the principles of green chemistry, moving away from conventional methods that may involve harsh conditions or hazardous reagents.

Key Future Research Areas:

Microwave-Assisted and Ultrasonic Synthesis: The application of microwave irradiation and ultrasonication are promising avenues for accelerating reaction rates, improving yields, and reducing energy consumption in the synthesis of hydrazine (B178648) derivatives. ljmu.ac.uk These techniques offer a greener alternative to traditional heating methods. researchandmarkets.com

Catalyst-Free and Solvent-Free Reactions: Research is trending towards the development of synthetic protocols that minimize or eliminate the need for catalysts and volatile organic solvents. ljmu.ac.uk This approach not only reduces environmental impact but also simplifies purification processes.

Use of Benign Solvents: The exploration of water or glycerol-water systems as reaction media presents an environmentally friendly option for the synthesis of hydrazine compounds. researchandmarkets.com

Novel Catalytic Systems: There is an opportunity to develop and utilize novel catalysts, such as iron-based nanoparticles, for more selective and efficient C-N cross-coupling reactions in the synthesis of aromatic hydrazines. nih.gov The development of methods for the direct reductive alkylation of hydrazine derivatives using reagents like α-picoline-borane also presents a valuable synthetic strategy. organic-chemistry.org

| Synthetic Approach | Advantages | Potential Application to this compound |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency. ljmu.ac.uk | Rapid and efficient condensation of salicylaldehyde (B1680747) with N-methylhydrazine. |

| Ultrasonication | Environmentally friendly, improved yields, can be used with green solvents. researchandmarkets.com | Green synthesis of this compound in aqueous media. |

| Solvent-Free Conditions | Reduced waste, simplified workup, often environmentally benign. ljmu.ac.uk | Solid-state synthesis or reactions under neat conditions. |

| Novel Catalysis | Higher selectivity, milder reaction conditions, potential for new reaction pathways. nih.gov | Development of selective catalysts for the synthesis of functionalized hydrazine derivatives. |

Exploration of this compound in Novel Materials Science

The structural characteristics of this compound make it an attractive building block for the creation of new materials with tailored properties. The presence of both a hydrogen-bond donor (hydroxyl group) and acceptor (hydrazine nitrogens) allows for the formation of intricate supramolecular architectures.

Emerging Opportunities in Materials Science:

Chemosensors: Salicylaldehyde hydrazone derivatives have demonstrated significant potential as selective and sensitive chemosensors for various metal ions, including Zn²⁺, Cu²⁺, Cd²⁺, and Ni²⁺. nih.govnih.govresearchgate.netresearchgate.net Future work could focus on developing this compound-based probes with enhanced ratiometric fluorescence responses and their application in bioimaging. nih.gov

Molecular Switches: The C=N bond in related hydrazone structures can undergo reversible E/Z isomerization, making them candidates for molecular switches that respond to external stimuli like light or pH changes. scielo.br This property could be harnessed for applications in data storage and smart materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The chelating nature of the hydroxybenzyl group and the coordinating ability of the hydrazine moiety make this compound a suitable ligand for the construction of coordination polymers and MOFs. nih.gov These materials have potential applications in gas storage, separation, and catalysis. Research in this area could also explore their use as monomers for various polymers. rsc.org

Organic Light-Emitting Diodes (OLEDs): The strong chemical stability and potential for fluorescence make N-arylmethylidene-N′-arylhydrazines, a class to which this compound belongs, attractive materials for use in optoelectronic technologies, including the development of OLEDs. nih.gov

Advanced Mechanistic Investigations via Coupled Experimental and Computational Techniques

A deeper understanding of the reaction mechanisms and structure-property relationships of this compound is crucial for its rational design and application. The integration of experimental and computational methods will be instrumental in achieving this.

Future Research Focus:

Computational Modeling (DFT): Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and thermodynamic parameters of this compound and its derivatives. nih.govacs.org Such studies can help in predicting reactivity and designing molecules with desired properties. nih.gov

Reaction Pathway Elucidation: Computational studies can be employed to model reaction pathways, such as hydrazone exchange processes, and to understand the role of catalysts and solvent effects. ljmu.ac.uk This knowledge is vital for optimizing synthetic conditions and developing new catalytic systems.

Advanced Spectroscopic Analysis: The use of advanced spectroscopic techniques, in conjunction with computational predictions, can provide a detailed characterization of the synthesized compounds and their metal complexes. nih.govtandfonline.com This includes techniques like 2D-NMR and advanced mass spectrometry to confirm structures and study dynamic processes.

Structure-Property Relationship Studies: A systematic investigation into how substitutions on the aromatic ring or modifications to the hydrazine moiety affect the electronic, optical, and biological properties of the molecule will be a key area of future research. acs.org This will enable the fine-tuning of the molecule's properties for specific applications.

Interdisciplinary Research at the Interface of Organic, Inorganic, and Analytical Chemistry

The versatile nature of this compound makes it an ideal candidate for interdisciplinary research, bridging the gap between different fields of chemistry.

Emerging Interdisciplinary Opportunities:

Bioinorganic Chemistry: The ability of this compound to form stable complexes with metal ions is of great interest in bioinorganic chemistry. scielo.br Future research could explore the biological activities of these metal complexes, including their potential as antimicrobial, antifungal, or anticancer agents. researchgate.net

Catalysis: Metal complexes of hydrazone derivatives have shown promise as catalysts in various organic transformations. scielo.br There is an opportunity to explore the catalytic potential of this compound complexes in reactions such as oxidation, reduction, and carbon-carbon bond formation.

Analytical Chemistry: As mentioned previously, the development of this compound-based chemosensors for the detection of metal ions and other analytes is a significant area of interdisciplinary research. nih.govresearchgate.netresearchgate.net This involves the synthesis of the sensor molecule (organic chemistry), the study of its interaction with analytes (inorganic and physical chemistry), and the development of the analytical method (analytical chemistry).

Supramolecular Chemistry: The ability of this molecule to participate in hydrogen bonding and coordination interactions makes it a valuable component for the construction of complex supramolecular assemblies. scielo.br This opens up possibilities for the design of functional nanosystems and materials.

Q & A

Q. What are the established synthetic routes for N-(2-Hydroxybenzyl)-N-methylhydrazine, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between substituted aldehydes and hydrazine derivatives. For example, analogous hydrazides are synthesized by refluxing 2-hydroxybenzaldehyde derivatives with methylhydrazine in ethanol or methanol, followed by purification via recrystallization or chromatography . Key parameters include solvent polarity (e.g., ethanol enhances nucleophilicity), temperature control (reflux at ~78°C for ethanol), and stoichiometric ratios to minimize side products. Monitoring via HPLC or TLC ensures reaction completion .

| Synthetic Parameter | Typical Conditions |

|---|---|

| Solvent | Ethanol, methanol |

| Temperature | Reflux (70–80°C) |

| Purification | Recrystallization (methanol/water) |

| Yield Optimization | 1:1.2 molar ratio (aldehyde:hydrazine) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation relies on:

- FT-IR : Identifies functional groups (e.g., N–H stretch at 3200–3400 cm⁻¹, C=O at ~1650 cm⁻¹) using KBr pellets .

- NMR : H NMR confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–3.1 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H] peaks) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Hydrazine derivatives are explored as:

- Antimicrobial Agents : Tested against Gram-positive/negative bacteria via MIC assays .

- Anticancer Leads : Evaluated in vitro against cell lines (e.g., MCF-7, HeLa) using MTT assays .

- Ligands for Metal Complexes : Copper(II) complexes derived from hydrazides show enhanced bioactivity and stability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound?

Discrepancies in spectral assignments (e.g., H NMR shifts) are addressed using DFT/B3LYP calculations with 6-31G(d) basis sets. Theoretical IR/Raman spectra are compared to experimental data to validate vibrational modes . For example, deviations in C=O stretching frequencies may arise from solvent effects or intermolecular hydrogen bonding, which DFT can model by including solvation parameters .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Temperature Gradients : Polycondensation of related hydrazines shows higher yields at 120°C vs. 140°C due to reduced decomposition .

- Catalytic Additives : Use of acetic acid as a catalyst in condensation reactions enhances reaction rates .

- Chromatographic Purification : Flash chromatography with ethyl acetate/hexane gradients removes unreacted aldehydes .

Q. How do structural modifications influence the compound’s bioactivity and stability?

- Substituent Effects : Electron-withdrawing groups (e.g., –Cl) on the aromatic ring increase antimicrobial potency but may reduce solubility .

- Metal Coordination : Copper(II) complexes of hydrazides exhibit higher stability constants (log K = 8.2–9.5) and enhanced antioxidant activity compared to free ligands .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis due to potential hydrazine vapor release .

- Storage : In airtight containers under nitrogen at 4°C to prevent oxidation .

Data Contradiction Analysis

- Case Study : Conflicting H NMR data for similar hydrazides may arise from tautomerism (e.g., keto-enol equilibrium). Resolve via variable-temperature NMR or deuteration experiments .

- Elemental Analysis Discrepancies : Low nitrogen content in polymers (e.g., 44.9% observed vs. 54.5% theoretical) suggests incomplete polycondensation; optimize reaction time and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.